Cas no 2680769-57-5 (8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid)

8-(Prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a unique heterocyclic structure combining a thia-azaspiro framework with a carboxylic acid functionality. The presence of the allyloxycarbonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of complex heterocycles and peptidomimetics. Its spirocyclic core offers conformational rigidity, which can be advantageous in medicinal chemistry for designing bioactive molecules with improved binding selectivity. The carboxylic acid moiety allows for further derivatization, enabling applications in drug discovery and material science. This compound’s structural features make it a valuable building block for researchers exploring novel pharmacophores or functionalized scaffolds.
8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid structure
2680769-57-5 structure
Product name:8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid
CAS No:2680769-57-5
MF:C11H15NO4S
MW:257.30610203743
CID:5649030
PubChem ID:165911323

8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680769-57-5
    • 8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
    • EN300-28280333
    • 8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid
    • Inchi: 1S/C11H15NO4S/c1-2-4-16-10(15)12-3-5-17-11(12)6-8(7-11)9(13)14/h2,8H,1,3-7H2,(H,13,14)
    • InChI Key: BAWRHZGXHQELCY-UHFFFAOYSA-N
    • SMILES: S1CCN(C(=O)OCC=C)C21CC(C(=O)O)C2

Computed Properties

  • Exact Mass: 257.07217913g/mol
  • Monoisotopic Mass: 257.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 92.1Ų

8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28280333-5.0g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28280333-10.0g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28280333-2.5g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28280333-1g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5
1g
$1214.0 2023-09-09
Enamine
EN300-28280333-5g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5
5g
$3520.0 2023-09-09
Enamine
EN300-28280333-0.5g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28280333-0.1g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28280333-0.25g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28280333-0.05g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28280333-1.0g
8-[(prop-2-en-1-yloxy)carbonyl]-5-thia-8-azaspiro[3.4]octane-2-carboxylic acid
2680769-57-5 95.0%
1.0g
$1214.0 2025-03-19

8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid Related Literature

Additional information on 8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid

8-(Prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2680769-57-5, known as 8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, sulfur (S). The molecule's structure is further distinguished by the presence of a carboxylic acid group and a propenyl ether substituent, which contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to adopt diverse conformations, which can enhance bioavailability and target specificity. The 5-thia component of this molecule introduces sulfur into the structure, which is known to influence the molecule's stability and reactivity. Additionally, the 8-aza designation indicates the presence of a nitrogen atom within the spiro ring system, further modulating the compound's electronic properties.

The propenyl ether substituent attached to the carbonyl group is particularly noteworthy. This group introduces unsaturation into the molecule, potentially enhancing its reactivity in certain chemical transformations. Furthermore, the carboxylic acid functionality at position 2 suggests that this compound may participate in esterification or amidation reactions, which are common in both synthetic chemistry and biological systems.

From a synthetic perspective, the construction of such complex spiro compounds often involves intricate multi-step reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to these molecules, reducing costs and improving yields. The use of transition metal catalysts, such as palladium or rhodium complexes, has been particularly effective in facilitating key steps like cross-coupling reactions.

In terms of applications, 8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid holds promise in the development of novel therapeutic agents. Its unique structure may allow it to act as a scaffold for drug design, potentially targeting specific receptors or enzymes. Preclinical studies have shown that spiro compounds with similar structural motifs exhibit potent activity against various disease states, including cancer and neurodegenerative disorders.

Moreover, the incorporation of sulfur and nitrogen atoms into the molecule's framework may confer additional pharmacokinetic advantages, such as improved solubility and reduced toxicity. These attributes are critical for advancing compounds into clinical trials and eventual therapeutic use.

Recent research has also explored the potential of this compound as a building block for materials science applications. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for synthesizing advanced polymers or supramolecular assemblies.

In conclusion, 8-(prop-2-en-1-yloxy)carbonyl-5-thia-8-azaspiro3.4octane-2-carboxylic acid represents a fascinating example of modern organic chemistry's capabilities. With its unique structural features and versatile functional groups, this compound continues to be a subject of intense research interest across multiple disciplines.

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